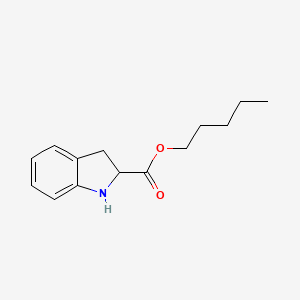

Racemic amyl-indoline-2-carboxylate

Description

Structural Characteristics of the Indoline (B122111) Ring System

The indoline ring, also known as 2,3-dihydro-1H-indole, is a bicyclic heterocyclic organic compound. nih.gov It is characterized by the fusion of a six-membered benzene ring to a five-membered, nitrogen-containing pyrrolidine (B122466) ring. Unlike its aromatic counterpart, indole (B1671886), the five-membered ring of indoline is saturated. This saturation imparts a non-planar, three-dimensional geometry to that portion of the molecule, which is a significant feature influencing its chemical behavior and interaction with biological systems. researchgate.net

The structure combines the aromaticity of the benzene ring with the properties of a secondary aliphatic amine, making it a unique chemical entity. The nitrogen atom at position 1 and the carbon atom at position 2 are chiral centers in substituted derivatives, allowing for the existence of stereoisomers. researchgate.netgoogle.com

Table 1: Structural Features of the Indoline Ring System

| Feature | Description |

|---|---|

| Core Structure | A benzene ring fused to a pyrrolidine ring. |

| Chemical Formula | C₈H₉N |

| Nature of Rings | One aromatic (benzene) and one saturated (pyrrolidine) ring. researchgate.net |

| Key Atoms | Contains eight carbon atoms and one nitrogen atom. nih.gov |

| Chirality | Can possess chiral centers, notably at the C2 position when substituted. google.com |

Significance of the 2-Carboxylate Moiety in Chemical Synthesis

The presence of a carboxylate group at the 2-position of the indoline ring is of paramount importance for chemical synthesis. This functional group acts as a versatile chemical "handle," enabling a wide range of subsequent modifications.

The carboxylate ester, such as in methyl, ethyl, or amyl indoline-2-carboxylate, can be readily hydrolyzed under basic conditions to yield the corresponding indoline-2-carboxylic acid. orgsyn.org This acid, in turn, can be converted into various other functional groups. For example, it can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. nih.gov

Furthermore, the synthesis of specific esters, such as racemic amyl-indoline-2-carboxylate, is a key step in certain chemo-enzymatic processes. In one such process, the racemic amyl ester serves as a substrate for lipase-catalyzed hydrolysis. prepchem.com This enzymatic reaction proceeds stereoselectively, allowing for the separation of enantiomers, where one enantiomer is hydrolyzed to the carboxylic acid while the other remains as the amyl ester. This method is a practical route to producing optically pure (chiral) indoline-2-carboxylic acid, a valuable building block for asymmetric synthesis. google.comprepchem.com

The synthesis of these esters is often achieved through methods like the Fischer esterification, where the corresponding carboxylic acid (indole-2-carboxylic acid or indoline-2-carboxylic acid) is treated with an alcohol, such as amyl alcohol, in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, esters can be prepared by reacting an acyl chloride intermediate with the desired alcohol. nih.gov The reduction of indole-2-carboxylate (B1230498) esters is a common method for producing indoline-2-carboxylate esters. google.comresearchgate.net

Table 2: Synthesis and Transformation of Indoline-2-Carboxylate Esters

| Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Esterification | Indoline-2-carboxylic acid, Amyl Alcohol, Acid Catalyst | This compound | Creates the ester functional group. masterorganicchemistry.com |

| Reduction | Indole-2-carboxylate ester, Reducing Agent (e.g., Sn/HCl) | Indoline-2-carboxylate ester | Saturates the pyrrole ring to form the indoline core. google.com |

| Hydrolysis | Indoline-2-carboxylate ester, Base (e.g., NaOH) | Indoline-2-carboxylic acid | Converts the ester to a carboxylic acid for further functionalization. orgsyn.org |

| Enzymatic Resolution | this compound, Lipase (B570770) | (R)-Indoline-2-carboxylic acid and (S)-Amyl-Indoline-2-carboxylate (or vice versa) | Separates racemic mixtures to yield enantiomerically pure compounds. prepchem.com |

Overview of Indoline-2-carboxylate Derivatives in Organic Chemistry

Indoline-2-carboxylate derivatives are highly valued as intermediates in organic synthesis, particularly in the field of medicinal chemistry. The scaffold is a core component of many natural products and synthetic molecules with significant biological activity. mdpi.com

A prominent application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. google.com The indoline-2-carboxylic acid moiety often serves as a key structural element that mimics a portion of the natural substrate for the ACE enzyme.

The ability to introduce various substituents onto the indoline ring or modify the carboxylate group allows chemists to create libraries of diverse compounds for drug discovery programs. nih.govrsc.org For instance, indole-2-carboxamides, derived from the corresponding carboxylates, have been investigated for their potential as antitubercular and anticancer agents. nih.gov The versatility and synthetic accessibility of indoline-2-carboxylate esters, including this compound, ensure their continued importance as foundational building blocks for creating complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

pentyl 2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-3-6-9-17-14(16)13-10-11-7-4-5-8-12(11)15-13/h4-5,7-8,13,15H,2-3,6,9-10H2,1H3 |

InChI Key |

QKAVSHTZYAZKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for Racemic Indoline 2 Carboxylate Esters, with Emphasis on Amyl Indoline 2 Carboxylate

Synthesis of Racemic Indoline-2-carboxylic Acid

The creation of the racemic indoline-2-carboxylic acid scaffold can be approached through several primary strategies, including the reduction of a pre-formed indole (B1671886) ring, cyclization of acyclic precursors, and modern palladium-catalyzed methods.

Reduction of Indole-2-carboxylic Acid

A common and direct route to indoline-2-carboxylic acid is the reduction of the aromatic pyrrole ring of indole-2-carboxylic acid. This transformation requires careful selection of reagents to selectively reduce the C2-C3 double bond without affecting the carboxylic acid or the benzene ring.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For instance, N-Boc protected indole-2-carboxylates can be hydrogenated to the corresponding indoline (B122111) derivatives. clockss.org A 10% Palladium on carbon (Pd/C) catalyst is often employed for this purpose, sometimes under pressure, to yield the cis-indoline product. clockss.org Complete hydrogenation of the indole ring system to form octahydroindoles can also be achieved using specialized ruthenium-NHC catalysts, which demonstrates the tunability of catalytic hydrogenation. acs.org

Chemical Reduction: Various chemical reducing agents have been proven effective.

Sodium in Liquid Ammonia: A process using lithium, sodium, or potassium in liquid ammonia offers an efficient and selective reduction of indole-2-carboxylic acids or their esters to indoline-2-carboxylic acids. google.com This reaction is typically performed in an inert solvent like tetrahydrofuran, and the addition of a weak proton donor such as aniline can be beneficial. google.com

Sodium Cyanoborohydride (NaBH₃CN): In an acetic acid medium, NaBH₃CN provides a convenient method for synthesizing indoline from indole. mdma.ch This reagent is milder than sodium borohydride under similar conditions, which can lead to N-alkylation of the resulting indoline. mdma.chtandfonline.comtandfonline.com A study reported that treating indole with NaBH₃CN in acetic acid at 10-15°C for 4 hours resulted in an 85-90% yield of indoline. tandfonline.com

Zinc in Acetic Acid: The reductive cyclization of ethyl o-nitrophenylpyruvate using zinc in acetic acid is a key step in the Reissert indole synthesis, which ultimately yields indole-2-carboxylic acid. wikipedia.org This illustrates the utility of Zn/HOAc in related reductions.

| Reduction Method | Reagent(s) | Typical Conditions | Product | Yield |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol, pressure | N-Boc-indoline-2-carboxylate | High |

| Dissolving Metal Reduction | Li, Na, or K in liquid NH₃ | Tetrahydrofuran, -30 to -35°C | Indoline-2-carboxylic acid | High |

| Chemical Reduction | NaBH₃CN in Acetic Acid | 10-15°C, 4 hours | Indoline | 85-90% tandfonline.com |

| Reductive Cyclization | Zn, Acetic Acid | - | Indole-2-carboxylic acid | - |

Cyclization Reactions from Precursors

Indoline-2-carboxylic acid can be constructed by forming the heterocyclic ring from an open-chain precursor.

One notable example involves the intramolecular cyclization of (S)-2-bromophenylalanine. chemicalbook.com This reaction can be catalyzed by copper(I) chloride in N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80-100°C), resulting in (S)-indoline-2-carboxylic acid with high yield and excellent enantiomeric excess. chemicalbook.com For instance, heating (S)-2-bromophenylalanine with potassium carbonate and 1 mol% CuCl in NMP at 80°C led to complete conversion in 3.5 hours, yielding the product in 49.5% after workup. chemicalbook.com Another approach involves the intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which cyclizes to form (S)-6-nitro-indoline-2-carboxylic acid. researchgate.net

Palladium-Catalyzed Synthetic Routes

Modern organic synthesis has increasingly relied on palladium catalysis to construct complex molecular architectures, and the synthesis of indolines is no exception. These methods often proceed via intramolecular C-H amination, offering high efficiency and functional group tolerance. organic-chemistry.org

A prominent strategy involves the Pd(II)-catalyzed intramolecular C-H amination of phenethylamine derivatives. acs.orgnih.gov In this approach, a protecting group, such as a 2-pyridinesulfonyl or picolinamide (PA) group, directs the palladium catalyst to activate a specific C-H bond on the aryl ring, leading to cyclization. organic-chemistry.orgacs.orgnih.gov These reactions can be carried out under mild conditions with low catalyst loadings, using an oxidant like iodosylbenzene diacetate (PhI(OAc)₂). acs.orgnih.govorganic-chemistry.org The protecting group can be readily removed after the indoline ring has been formed. nih.govorganic-chemistry.org This method has been shown to be versatile, tolerating a range of electron-donating and electron-withdrawing groups on the phenethylamine substrate. organic-chemistry.org More recent developments have focused on the intermolecular amination of unactivated C(sp³)–H bonds to form 3,3-disubstituted indolines. acs.org

Other Conventional Methods for Indole-2-carboxylic Acid Synthesis

The primary precursor for the reduction methods, indole-2-carboxylic acid, is itself synthesized through several classic named reactions.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, for example with zinc and acetic acid, to furnish indole-2-carboxylic acid. wikipedia.org

Fischer Indole Synthesis: This is one of the most important methods for preparing substituted indoles. thermofisher.com For the synthesis of indole-2-carboxylic acid, a phenylhydrazine is reacted with pyruvic acid to form a phenylhydrazone intermediate. This intermediate is then heated in the presence of a Brønsted or Lewis acid (e.g., ZnCl₂, HCl, polyphosphoric acid) to induce cyclization and form the indole ring. thermofisher.comalfa-chemistry.comwikipedia.org While the reaction was first reported with very low yields, it remains a cornerstone of indole synthesis. alfa-chemistry.com The process can often be performed as a one-pot synthesis without isolating the hydrazone. thermofisher.com

Other Methods: A variety of other routes exist, including the copper-catalyzed condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate, which can proceed under mild conditions. researchgate.netresearchgate.net Palladium-catalyzed aerobic amination of aryl C-H bonds in 2-acetamido-3-arylacrylates also provides a direct route to indole-2-carboxylate (B1230498) derivatives. nih.govnih.gov

| Synthesis Method | Key Reactants | Catalyst/Reagent | Key Intermediate |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethyl o-nitrophenylpyruvate |

| Fischer Synthesis | Phenylhydrazine, Pyruvic acid | Brønsted or Lewis Acid (e.g., ZnCl₂) | Pyruvic acid phenylhydrazone |

| Copper-Catalyzed | 2-Halo aryl aldehyde, Ethyl isocyanoacetate | CuX (X=I, Br, Cl) | - |

| Palladium-Catalyzed | 2-Acetamido-3-arylacrylate | Pd(II) catalyst, O₂ | Pd(II)-amidate species |

Esterification of Racemic Indoline-2-carboxylic Acid to Amyl-Indoline-2-carboxylate

Once racemic indoline-2-carboxylic acid is obtained, the final step is esterification to introduce the amyl (pentyl) group.

Direct Esterification Protocols with Aliphatic Alcohols

Direct esterification, often under acidic conditions (Fischer-Speier esterification), is a standard method for converting carboxylic acids to esters. This involves reacting the indoline-2-carboxylic acid with amyl alcohol (pentanol) in the presence of a strong acid catalyst.

For example, a general procedure for synthesizing ethyl esters of indole-2-carboxylic acid involves dissolving the corresponding carboxylic acid in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating. nih.gov This protocol is directly adaptable for the synthesis of amyl-indoline-2-carboxylate by substituting ethanol with amyl alcohol. The reaction is typically heated to reflux to drive the equilibrium towards the product. After the reaction is complete, the mixture is quenched with a base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst, and the desired ester is extracted with an organic solvent. nih.gov

Esterification via Activated Carboxylic Acid Derivatives

One of the most effective strategies for synthesizing esters, especially from sterically hindered or less reactive alcohols, is through the activation of the carboxylic acid group. This approach circumvents the often harsh conditions and equilibrium limitations of direct Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The general principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent that readily reacts with the alcohol.

A common method involves the conversion of the carboxylic acid to an acyl chloride. commonorganicchemistry.comlibretexts.org This is typically achieved by treating racemic indoline-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting indoline-2-carbonyl chloride is a highly reactive intermediate. This intermediate is not usually isolated but is reacted in situ with amyl alcohol (pentanol). The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often required to neutralize the hydrogen chloride (HCl) gas that is produced during the reaction, driving it to completion. libretexts.org

Alternatively, coupling reagents, widely used in peptide synthesis, can be employed to activate the carboxylic acid in the presence of the alcohol. Reagents such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com This process, known as Steglich esterification, forms a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. This method is performed under mild, often room-temperature, conditions, making it suitable for sensitive substrates. commonorganicchemistry.comrsc.org

The general scheme for these activations can be summarized as follows:

Acyl Chloride Formation: Indoline-2-COOH + SOCl₂ → Indoline-2-COCl

Esterification: Indoline-2-COCl + Amyl-OH → Racemic Amyl-Indoline-2-Carboxylate + HCl

Optimization of Esterification Conditions for Higher Alcohols

When esterifying carboxylic acids with higher alcohols like amyl alcohol (a C5 alcohol), the reaction conditions often require optimization to achieve satisfactory yields. Higher alcohols are generally less reactive and more sterically hindered than simple alcohols like methanol or ethanol. commonorganicchemistry.com Furthermore, their higher boiling points necessitate different strategies for reaction completion and product purification.

For acid-catalyzed methods like Fischer esterification, a key strategy to drive the reaction forward is the removal of water as it forms. masterorganicchemistry.com This can be accomplished using a Dean-Stark apparatus, which continuously removes the water-alcohol azeotrope from the reaction mixture. However, given the higher boiling point of amyl alcohol, elevated reaction temperatures would be necessary. Another critical parameter is the molar ratio of the reactants. Using a large excess of the alcohol can effectively shift the equilibrium toward the product side, significantly improving the yield. masterorganicchemistry.com

In the context of activated derivatives, optimization focuses on solvent, temperature, and reaction time. For instance, when using the SOCl₂ method, the choice of solvent is crucial to manage the solubility of the starting materials and the reactivity of the intermediates. The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the activating agent to control the exothermic reaction, and then gently heated to ensure completion of the esterification step.

The table below outlines hypothetical optimization parameters for the synthesis of this compound, based on established esterification principles. researchgate.netresearchgate.net

Table 1: Optimization of Reaction Conditions for Amyl-Indoline-2-Carboxylate Synthesis

| Method | Activating Agent/Catalyst | Alcohol (Amyl Alcohol Isomer) | Solvent | Temperature (°C) | Reaction Time (h) | Potential Yield (%) |

|---|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ (catalytic) | n-Pentanol (excess) | Toluene | 110-120 (Reflux) | 12-24 | 60-75 |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | iso-Amyl Alcohol | Dichloromethane | 0 to 40 | 4-8 | 85-95 |

This interactive table allows for sorting based on different parameters. The data presented is representative of typical organic synthesis reactions and may vary based on specific experimental details.

Ultimately, the choice of method depends on the scale of the reaction, the desired purity, and the sensitivity of the starting material to the reaction conditions. For laboratory-scale synthesis of this compound, methods involving activated carboxylic acid derivatives are often preferred due to their high efficiency and milder conditions compared to traditional Fischer esterification. commonorganicchemistry.comlibretexts.org

Chiral Resolution and Enantioselective Synthesis of Amyl Indoline 2 Carboxylate

Challenges and Significance of Racemic Resolution for Indoline-2-carboxylate Esters

Racemic mixtures contain equal amounts of two enantiomers, which are non-superimposable mirror images of each other. While they often possess identical physical properties in an achiral environment, their biological activities can differ significantly. libretexts.org This disparity necessitates the separation of the racemic mixture to isolate the desired, biologically active enantiomer. The resolution of racemic indoline-2-carboxylate esters presents a significant challenge because the enantiomers have identical physical properties such as solubility and melting point, making their separation difficult. libretexts.org

The most common method for resolving racemates is converting them into a mixture of diastereomers by reacting them with an enantiomerically pure chiral reagent. libretexts.orgwikipedia.org These resulting diastereomers have different physical properties, which allows for their separation by techniques like fractional crystallization. wikipedia.orgpbworks.com However, this process can be laborious and its success is contingent on the differential solubility of the diastereomers, which is often hard to predict. wikipedia.org A significant drawback of this method is that it inevitably discards at least half of the initial racemic mixture, unless an efficient recycling process for the undesired enantiomer is in place. wikipedia.org

Diastereomeric Salt Formation for Chiral Resolution of Indoline-2-carboxylic Acid.nih.govnih.gov

A widely used technique for the chiral resolution of racemic carboxylic acids, such as indoline-2-carboxylic acid, is through the formation of diastereomeric salts. advanceseng.combioduro.com This method involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting salts, being diastereomers, exhibit different physical properties, notably solubility, which allows for their separation. pbworks.com

Application of Chiral Amines (e.g., (R)-α-methylbenzylamine).nih.govnih.gov

A common and effective chiral resolving agent for racemic acids is (R)-α-methylbenzylamine. pbworks.com When a racemic mixture of indoline-2-carboxylic acid is treated with (R)-α-methylbenzylamine, two diastereomeric salts are formed: (R)-indoline-2-carboxylic acid·(R)-α-methylbenzylamine and (S)-indoline-2-carboxylic acid·(R)-α-methylbenzylamine. These diastereomeric salts possess different solubilities, enabling the less soluble salt to be selectively crystallized and separated by filtration. pbworks.com The more soluble diastereomer remains in the solution. pbworks.com After separation, the individual enantiomers of indoline-2-carboxylic acid can be recovered by treating the separated diastereomeric salts with a base to neutralize the amine. pbworks.com

The choice of solvent is crucial in this process, as it can influence which diastereomeric salt is less soluble. For instance, in the resolution of (RS)-α-methylbenzylamine with N-tosyl-(S)-phenylalanine, using various alcoholic solvents resulted in the precipitation of the (S)·(S) salt, while using dioxane as the solvent led to the crystallization of the (R)·(S) salt. researchgate.net

Table 1: Diastereomeric Salt Formation Data

| Resolving Agent | Racemic Compound | Key Principle | Separation Method |

| (R)-α-methylbenzylamine | Indoline-2-carboxylic acid | Formation of diastereomeric salts with different solubilities. pbworks.com | Fractional crystallization. pbworks.com |

| N-tosyl-(S)-phenylalanine | (RS)-α-methylbenzylamine | Solvent-dependent differential solubility of diastereomeric salts. researchgate.net | Crystallization from different solvents. researchgate.net |

| L-(+)-tartaric acid | 2-aminopropyl indoline (B122111) derivatives | Formation of diastereomeric salts. google.com | Diastereomeric salt formation. google.com |

Strategies for Recycling Undesired Enantiomers.nih.govnih.gov

A significant drawback of classical resolution is the potential waste of 50% of the starting material, as one enantiomer is often discarded. wikipedia.org To improve the economic and environmental viability of the process, strategies for recycling the undesired enantiomer are essential. One common approach is racemization, where the unwanted enantiomer is converted back into the racemic mixture, allowing it to be reintroduced into the resolution process. This is sometimes referred to as a Resolution-Racemization-Recycle (RRR) process. wikipedia.org

For instance, in the synthesis of the drug duloxetine, the undesired (R)-alcohol enantiomer that remains in solution after the resolution step is recycled by epimerization using hydrochloric acid in toluene. wikipedia.org Similarly, processes have been developed for the racemization of the undesired (R)-ketamine enantiomer using a Lewis acid catalyst at elevated temperatures, allowing it to be re-resolved to obtain the desired (S)-ketamine. researchgate.net For 2-aminopropyl indoline derivatives, a recycling process involves reacting the unwanted enantiomer with a sulfonyl agent to form a sulfonylimide, which can then be reduced back to a mixture of enantiomers. google.com

Enzymatic and Biocatalytic Resolution of Racemic Indoline-2-carboxylate Esters

Enzymatic and biocatalytic methods offer a powerful alternative to classical chemical resolution. These techniques utilize the high stereoselectivity of enzymes to differentiate between enantiomers, often with high efficiency and under mild reaction conditions.

Stereo-selective Esterase Activity for Amyl-Indoline-2-carboxylate Hydrolysis.orgsyn.org

The enzymatic resolution of racemic indoline-2-carboxylate esters, including the amyl ester, can be achieved through the stereoselective hydrolysis activity of certain enzymes, such as esterases. google.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, in the hydrolysis of racemic indoline-2-carboxylic acid methyl ester, certain hydrolytic enzymes selectively act on the (R)-enantiomer, resulting in the production of (R)-indoline-2-carboxylic acid and leaving behind the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester with high optical purity. google.comgoogle.com This unreacted (S)-ester can then be separated from the hydrolyzed (R)-acid. google.com

A study by Asada et al. demonstrated that ester compounds of racemic indoline-2-carboxylic acid with higher molecular weight alcohols, such as amyl alcohol, can be subjected to optically selective resolution using industrial enzymes or enzymes purified from microorganisms to produce either the (S)- or (R)-ester. google.com The desired enantiomer is then obtained after hydrolysis, concentration, crystallization, and filtration. google.com

Table 2: Enzymatic Resolution of Indoline-2-carboxylate Esters

| Substrate | Enzyme Type | Selectivity | Product | Optical Purity |

| Racemic indoline-2-carboxylic acid methyl ester | Protease (e.g., Savinase, Alcalase) | Selectively hydrolyzes (R)-enantiomer. google.comgoogle.com | (S)-indoline-2-carboxylic acid methyl ester | At least 99% e.e. google.com |

| Racemic indoline-2-carboxylic acid amyl ester | Industrial enzymes/microorganism-purified enzymes | Optically selective resolution. google.com | (S)- or (R)-indoline-2-carboxylic acid | High optical purity. google.com |

Screening and Isolation of Microorganisms for Enantioselective Transformations.nih.gov

The discovery of novel and efficient biocatalysts often involves the screening and isolation of microorganisms from various environments. These microorganisms can produce enzymes with the desired stereoselectivity for transforming specific substrates. The process typically involves cultivating a diverse range of microorganisms and testing their ability to selectively convert one enantiomer of a racemic mixture.

For the enantioselective hydrolysis of indoline-2-carboxylate esters, a screening program would involve exposing the racemic ester to various microbial cultures. The reaction mixtures would then be analyzed to identify which microorganisms exhibit the highest enantioselectivity, meaning they preferentially hydrolyze one enantiomer over the other. Once a promising microorganism is identified, the specific enzyme responsible for the transformation can be isolated, purified, and characterized. Industrial enzymes that have been found to be effective for the enantioselective hydrolysis of (R)-indoline-2-carboxylic acid methyl ester include proteases like Savinase and Alcalase, as well as acylase. google.com Savinase, in particular, has shown excellent selective hydrolysis performance, leading to high yields and high optical purity of the desired (S)-indoline-2-carboxylic acid methyl ester in a short time. google.com

Process Optimization for High Enantiomeric Excess and Yield

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in obtaining stereochemically pure compounds. For amyl-indoline-2-carboxylate, achieving high enantiomeric excess (e.e.) and yield requires careful optimization of the resolution process. A common and effective method for resolving esters like amyl-indoline-2-carboxylate is enzymatic kinetic resolution.

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For racemic esters, this often involves the stereoselective hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are essential for achieving both high e.e. of the product and the remaining substrate, as well as a good yield.

Process parameters that are typically optimized include the choice of enzyme, solvent system, temperature, pH, and substrate concentration. For instance, lipases are commonly employed for the hydrolysis of esters. The optimization of an enzymatic resolution for a closely related indole-ethyl ester using Pseudomonas fluorescens lipase (B570770) demonstrated that significant improvements in enantiomeric excess and yield are possible. acs.org Initially, the process yielded the desired (R)-ester with 95% e.e. at 48% conversion. acs.org Through process optimization, which involved eliminating a second-phase immiscible organic solvent and reducing the enzyme loading by more than fourfold, the enantiomeric excess of the product was increased to over 99%. acs.org This optimized process was successfully scaled up, consistently producing the (R)-ester with an enantiomeric excess of 99.75% at 50% conversion. acs.org

These optimization principles are directly applicable to the resolution of racemic amyl-indoline-2-carboxylate. A systematic study of reaction conditions would be necessary to achieve the highest possible enantiomeric excess and yield.

To further enhance the yield beyond the theoretical maximum of 50% for a standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. In a DKR, the less reactive enantiomer is racemized in situ, allowing it to be converted to the desired product. This combination of resolution and racemization can theoretically lead to a 100% yield of the desired enantiomer. wpi.edu The selection of a suitable racemization catalyst that does not interfere with the enzymatic resolution is a key challenge in developing a successful DKR process. wpi.edu

Table 1: Illustrative Data on Process Optimization of Enzymatic Resolution of an Indole (B1671886) Ester

| Parameter | Initial Process | Optimized Process |

|---|---|---|

| Substrate | Racemic Indole-Ethyl Ester | Racemic Indole-Ethyl Ester |

| Enzyme | Pseudomonas fluorescens lipase | Pseudomonas fluorescens lipase |

| Solvent System | Aqueous buffer with immiscible organic solvent | Aqueous buffer |

| Enzyme Loading | 128 g/L | < 32 g/L |

| Conversion | 48% | 50% |

| Product e.e. | 95% (R)-ester | > 99% (R)-ester |

This data is based on the resolution of an indole-ethyl ester and serves as an illustrative example for the principles of process optimization. acs.org

Asymmetric Synthesis Methodologies for Enantiomerically Enriched Indoline-2-carboxylates

Asymmetric synthesis offers a more direct route to enantiomerically enriched compounds by creating the desired stereocenter during the reaction, rather than separating it from a mixture. Several methodologies have been developed for the asymmetric synthesis of the indoline-2-carboxylate core structure, which are applicable to the synthesis of the amyl ester. These methods primarily rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

One of the most powerful and atom-economical methods for synthesizing chiral indolines is the asymmetric hydrogenation of indoles. acs.org This approach involves the reduction of the C2=C3 double bond of an indole precursor in the presence of a chiral metal catalyst. Various transition metal catalysts, including rhodium, ruthenium, iridium, and palladium, complexed with chiral ligands have been shown to be effective.

For example, a highly enantioselective hydrogenation of unprotected indoles has been achieved using a palladium catalyst, Pd(OCOCF₃)₂ with the chiral ligand (R)-H₈-BINAP. acs.org This system, activated by a Brønsted acid to form an iminium intermediate in situ, can produce 2-substituted indolines with up to 96% enantiomeric excess. acs.org

Ruthenium-based catalysts have also demonstrated high efficiency. A chiral Ru-N-heterocyclic carbene (NHC) complex has been used for the complete hydrogenation of indoles, yielding chiral octahydroindoles with high enantioselectivity. nih.govacs.org The catalyst's performance can be sensitive to substituents on the indole ring. acs.org

More recently, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has emerged as a highly effective method. Using an iridium complex with a bisphosphine-thiourea ligand (ZhaoPhos), a wide range of chiral indoline derivatives have been synthesized in high yields and with excellent stereoselectivities, often exceeding 95% e.e. chinesechemsoc.org

Besides hydrogenation, other asymmetric methodologies include:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as chiral ammonium (B1175870) salts, can be used to control the stereochemistry of reactions involving the formation of the indoline ring. nih.gov These catalysts facilitate the transfer of a reactant between two immiscible phases, creating a chiral environment for the reaction to occur. youtube.com

Organocatalysis: Chiral organic molecules, such as chiral phosphoric acids, can act as catalysts for the enantioselective synthesis of indoline derivatives. rsc.orgnih.gov These metal-free catalysts offer a valuable alternative to transition metal-based systems. rsc.orgnih.gov

The choice of methodology depends on the specific substitution pattern of the desired indoline-2-carboxylate and the availability of starting materials. For the synthesis of enantiomerically enriched amyl-indoline-2-carboxylate, an asymmetric hydrogenation of a suitable amyl indole-2-carboxylate (B1230498) precursor would be a highly efficient strategy.

Table 2: Overview of Asymmetric Hydrogenation Methods for Indole Derivatives

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | 2-Substituted Indoles | High | Up to 96% | acs.org |

| Ru-NHC Complex | Substituted Indoles | High | High | nih.govacs.org |

| Ir / ZhaoPhos | Aryl & Alkyl Substituted Indoles | 75-99% | 86-99% | chinesechemsoc.org |

This table summarizes various catalytic systems for the asymmetric synthesis of the indoline core structure.

Derivatization Chemistry and Structure Property Relationships of Indoline 2 Carboxylate Esters

Functionalization at the Indoline (B122111) Nitrogen (N-substitution)

The nitrogen atom of the indoline ring is a key site for introducing structural diversity. A variety of substituents can be installed through N-alkylation, N-acylation, and N-arylation reactions, significantly altering the steric and electronic properties of the molecule.

N-alkylation is commonly achieved by reacting the parent ester with alkyl halides. For instance, the nitrogen of ethyl indol-2-carboxylate can be successfully alkylated using aqueous potassium hydroxide in acetone with reagents like allyl bromide and benzyl bromide to yield the corresponding N-substituted esters in excellent yields. mdpi.com This method can be controlled to produce either the N-alkylated esters or, by adjusting the amount of base and water, the corresponding N-alkylated carboxylic acids like 1-allyl-1H-indole-2-carboxylic acid and 1-pentyl-1H-indole-2-carboxylic acid. mdpi.com

N-acylation provides another route to derivatization, creating N-acylindole-2-carboxylates. clockss.org These compounds serve as valuable precursors for further transformations, such as the regioselective hydrogenation of the pyrrole ring to produce substituted indolines. clockss.org

More advanced methods include copper-catalyzed N-arylation. A decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides can proceed efficiently using a Cu₂O catalyst to produce N-aryl indoles in high yields. organic-chemistry.org This reaction demonstrates good functional group tolerance and works with both aryl iodides and bromides. organic-chemistry.org

Table 1: Examples of N-Substitution on the Indoline-2-Carboxylate Scaffold

| Substituent Group | Reagents/Conditions | Resulting Compound Type | Reference |

|---|---|---|---|

| Allyl | Allyl bromide, aq. KOH, acetone | N-allyl-indole-2-carboxylate | mdpi.com |

| Benzyl | Benzyl bromide, aq. KOH, acetone | N-benzyl-indole-2-carboxylate | mdpi.comtandfonline.com |

| Pentyl (Amyl) | Amyl bromide, NaOEt, ethanol | 1-Pentyl-1H-indole-2-carboxylic acid | mdpi.com |

| Acetyl | Acetic anhydride (B1165640) | N-acylindole-2-carboxylate | clockss.org |

Variations of the Ester Group Beyond Amyl

The ester functional group at the C2 position can be readily modified, which is a common strategy for investigating structure-activity relationships. nih.gov While the amyl ester is the primary subject, a range of other esters, including methyl, ethyl, and isopropyl, are frequently synthesized and studied.

The synthesis of different esters can be accomplished by reacting the corresponding indole-2-carboxylic acid with various alcohols under acidic conditions. For example, esterification of 6-bromoindole-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid yields the ethyl ester. mdpi.com Similarly, an isopropyl ester can be formed, which was observed as an ester-exchange product during a Meerwein-Ponndorf-Verley reaction using isopropanolic aluminium. mdpi.comnih.gov

Transesterification offers another route for modifying the ester group. The treatment of ethyl indol-2-carboxylate with sodium methoxide in methanol leads to the formation of methyl indol-2-carboxylate instead of the expected N-alkylation. mdpi.com The choice of base and solvent is therefore critical in directing the reaction pathway. The enzymatic resolution of racemic amyl-indoline-2-carboxylate has been used to produce (R)-indoline-2-carboxylic acid, highlighting a synthetic application of the amyl ester. prepchem.com

Table 2: Variations of the Ester Group on the Indoline-2-Carboxylate Scaffold

| Ester Group | Method of Synthesis | Precursor | Reference |

|---|---|---|---|

| Methyl | Transesterification | Ethyl indol-2-carboxylate | mdpi.com |

| Ethyl | Esterification with Ethanol/H₂SO₄ | Indole-2-carboxylic acid | mdpi.comrsc.org |

| Isopropyl | Ester-exchange during reduction | Ethyl ester derivative | mdpi.comnih.gov |

Modifications and Substitutions on the Aromatic Ring

Introducing substituents onto the benzene portion of the indoline-2-carboxylate core is a powerful strategy for modulating biological activity and physicochemical properties. Functionalization can be directed to various positions, most commonly C4, C5, C6, and C7.

Synthetic strategies often begin with a pre-functionalized starting material. For instance, 6-bromoindole-2-carboxylic acid is a versatile intermediate. mdpi.comnih.govrsc.org The bromine atom can be replaced with various aryl or alkylamino groups via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, to install substituents at the C6 position. mdpi.comrsc.org Similarly, 5-nitroindole-2-carboxylic acid can be used as a starting point for modifications at the C5 position. nih.govrsc.org

Direct C-H functionalization of the aromatic ring is a more advanced approach. Palladium-catalyzed C4-arylation of indoles has been achieved using a weak chelation-assisted strategy. acs.org The regioselectivity of these reactions can be challenging to control, as functionalization often occurs preferentially at the more nucleophilic C2 or C3 positions of the pyrrole ring. nih.govchim.it However, with the appropriate directing groups and catalytic systems, selective arylation at the C4 position can be accomplished. acs.orgnih.gov

Table 3: Examples of Aromatic Ring Modifications

| Position | Substituent | Synthetic Precursor | Method | Reference |

|---|---|---|---|---|

| C6 | Bromo | N/A (Starting Material) | Fischer Indole (B1671886) Synthesis | mdpi.comnih.gov |

| C6 | (3-fluoro-4-methoxyphenyl)amino | 6-bromo derivative | Buchwald-Hartwig Reaction | mdpi.com |

| C5 | Nitro | N/A (Starting Material) | Nitration | nih.govrsc.org |

| C4 | Aryl | C3-formyl indole | Pd-catalyzed C-H Arylation | nih.gov |

Chemical Transformations at the C3 Position of the Pyrrolidine (B122466) Ring

The C3 position of the indoline ring, being adjacent to the indolic nitrogen, is a frequent target for functionalization. Its reactivity allows for the introduction of a variety of substituents, which can impart conformational rigidity and new interaction points.

A common modification is the Vilsmeier-Haack reaction, which introduces a formyl (aldehyde) group at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). nih.govmdpi.comnih.gov This aldehyde can then be selectively reduced to a hydroxymethyl group, which in turn can be further derivatized. mdpi.comnih.gov

Friedel-Crafts acylation can also be used to install acyl groups at the C3 position. clockss.org However, the regioselectivity of this reaction can be influenced by the catalyst and conditions, sometimes yielding mixtures of 3-, 5-, and 7-acyl derivatives. clockss.org More recently, metal-free C3-alkylation methods have been developed, using alcohols as alkylating agents in the presence of reagents like Cs₂CO₃/Oxone®, which proceeds via a hydrogen autotransfer-type mechanism. rsc.orgchemrxiv.org Palladium-catalyzed reactions involving C3-substituted indoles can also lead to interesting transformations; for example, functionalization of indole-3-carboxylic acid with aryl iodides can result in decarboxylation followed by C2-arylation. acs.orgnih.gov

Table 4: Examples of C3 Position Modifications

| Modification | Reagents/Conditions | Resulting Group | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO (Formyl) | nih.govmdpi.comnih.gov |

| Acylation | Acyl chloride, Lewis Acid (Friedel-Crafts) | -C(O)R (Acyl) | clockss.org |

| Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | -CH₂(Heteroaryl) | rsc.orgchemrxiv.org |

Synthetic Routes to Diverse Functionalized Indole-2-carboxylate (B1230498) Derivatives

A variety of synthetic methodologies have been developed to construct the core indoline-2-carboxylate scaffold and its derivatives. These routes range from classical named reactions to modern metal-catalyzed cross-coupling and C-H activation strategies.

The Fischer indole synthesis is a foundational method for creating the indole ring system, which can then be reduced to the indoline core. beilstein-journals.orgresearchgate.net Another classical approach involves the condensation of nitrotoluene and diethyl oxalate (B1200264), followed by reduction with hydrazine hydrate, to yield indole-2-carboxylic acid. google.com

Modern synthetic chemistry has introduced more sophisticated and efficient methods. Palladium-catalyzed reactions are particularly prominent. One such strategy is the aerobic amination of aryl C-H bonds to directly construct 1-acetyl indole-carboxylates from 2-acetamido-3-aryl-acrylates. nih.gov The Buchwald-Hartwig cross-coupling reaction is extensively used to form C-N bonds, enabling the introduction of aryl and alkylamino groups at various positions on the aromatic ring. mdpi.comrsc.org

Carbonylative approaches have also emerged as powerful tools. beilstein-journals.orgnih.gov These reactions use carbon monoxide or its surrogates to introduce carbonyl groups, facilitating the synthesis of indole-3-carboxylates. nih.gov Furthermore, copper-catalyzed decarboxylative reactions provide an alternative pathway for the N-arylation of indole-2-carboxylic acids. organic-chemistry.org

Table 5: Key Synthetic Strategies for Indoline-2-Carboxylate Derivatives

| Synthetic Strategy | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Ring formation from phenylhydrazone | Phenylhydrazine, Aldehyde/Ketone, Acid | beilstein-journals.orgresearchgate.net |

| Reductive Cyclization | Intramolecular cyclization of nitro-precursor | Hydrazine hydrate, Fe(OH)₂ or Pd catalyst | beilstein-journals.orggoogle.comnih.gov |

| Pd-catalyzed C-H Amination | Intramolecular C-H amination | Pd(II) catalyst, O₂ (oxidant) | nih.gov |

| Buchwald-Hartwig Coupling | C-N bond formation | Pd(OAc)₂, Xphos, Cs₂CO₃ | mdpi.comrsc.org |

Conformational and Stereochemical Analysis of Indoline 2 Carboxylate Structures

Conformational Preferences of Indoline-2-carboxylate Derivatives

The conformational flexibility of indoline-2-carboxylate derivatives is significantly reduced compared to more flexible amino acid structures. The five-membered pyrrolidine (B122466) ring is rendered nearly planar by the fused aromatic system, which prevents the ring-puckering motions that are characteristic of proline. nih.gov This inherent rigidity fixes the backbone dihedral angle ϕ, making the torsional angles omega (ω) and psi (ψ) the primary degrees of conformational freedom. acs.orgnih.gov

Amide Bond Isomerization in N-Acylated Indoline-2-carboxylates

A key area of investigation in proline-containing peptides is the cis-trans isomerization of the Xaa-Pro amide bond, a process that can be a rate-limiting step in protein folding. nih.gov N-acylated indoline-2-carboxylate derivatives, such as the well-studied model compound Methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe), exhibit a pronounced and unusual preference for the cis conformation of the amide bond (where the ω angle is approximately 0°). acs.orgnih.govunipi.itresearchgate.net

This behavior is in stark contrast to most proline derivatives, which typically favor the trans isomer. acs.orgunipi.itresearchgate.net This remarkable tendency toward the cis conformation is also observed when the indoline-2-carboxylate moiety is incorporated into a dipeptide, such as in Ac-(2S)-Ind-(2S)-Ind-OMe, where both amide bonds show a strong preference for the cis-cis conformation. acs.org This intrinsic preference makes N-acylated indoline-2-carboxylates a powerful tool for inducing specific turns and secondary structures in peptide design. nih.gov

Influence of Solvent Environment on Conformational Equilibrium

The equilibrium between the cis and trans amide bond conformers in N-acylated indoline-2-carboxylates is highly sensitive to the solvent environment. Experimental and computational studies have demonstrated that the preference for the cis isomer is particularly strong in polar solvents. acs.orgnih.govunipi.itnih.govresearchgate.net

As the polarity of the solvent increases, the population of the cis conformer is significantly stabilized. This effect is more pronounced than in many other proline derivatives. acs.org For example, NMR analysis of Ac-(2S)-Ind-OMe shows a dramatic shift in the conformational equilibrium towards the cis form when moving from a less polar solvent like chloroform (B151607) (CDCl₃) to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org

Below is an interactive table detailing the experimentally determined population of the cis and trans isomers for Methyl (S)-1-acetylindoline-2-carboxylate in various solvents at 25°C.

| Solvent | Dielectric Constant (ε) | % Cis Isomer | % Trans Isomer |

| CDCl₃ | 4.8 | 36 | 64 |

| THF-d₈ | 7.6 | 46 | 54 |

| Acetone-d₆ | 21 | 58 | 42 |

| CD₃CN | 38 | 65 | 35 |

| DMSO-d₆ | 47 | 68 | 32 |

| Data sourced from experimental findings reported in scientific literature. researchgate.net |

Indoline-2-carboxylate as a Structural Mimetic in Peptide Chemistry

The unique structure of indoline-2-carboxylic acid allows it to serve as a dual structural mimetic in peptide chemistry. acs.orgunipi.itnih.gov It can be considered an analogue of L-proline, with the fused aromatic ring enforcing a rigid, planar-like conformation on the pyrrolidine ring. nih.gov Simultaneously, it can be viewed as a conformationally locked analogue of L-phenylalanine, where the side chain is fixed in a specific orientation. acs.orgnih.gov

This dual character, combined with its strong propensity to induce cis amide bonds, makes the indoline-2-carboxylate scaffold a valuable building block for designing novel peptides, peptidomimetics, and other materials with defined secondary structures. acs.orgnih.govunipi.itclockss.org By replacing standard amino acids with indoline-2-carboxylate derivatives, chemists can exert precise control over the local conformation of a peptide backbone, facilitating the formation of structures like β-turns, β-hairpins, or tight helices. nih.gov

Computational and Theoretical Investigations of Indoline 2 Carboxylate Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. It is widely applied to determine the optimized geometry and electronic structure of indoline-2-carboxylate derivatives.

Studies on the parent indoline-2-carboxylic acid have revealed the presence of two ground-state conformations of similar energy, which differ primarily in the orientation of the carboxylic group. acs.org DFT calculations, often using hybrid functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are employed to refine molecular structures in various environments, including the gas phase and in polar solvents. researchgate.netsci-hub.se For instance, calculations on indole-2-carboxylic acid (ID2CA) in different media (gas, DMSO, methanol, water) show slight variations in bond lengths and angles, reflecting the influence of the solvent environment. researchgate.net

The electronic structure of these systems has also been a focus of DFT studies. Time-dependent DFT (TD-DFT) has been used to calculate excitation energies, oscillator strengths, and dipole moments. acs.org These calculations help in assigning electronic transitions, such as the characteristic 1La and 1Lb states in indole-like systems, which are crucial for understanding their UV-Visible spectroscopic properties. acs.org Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals potential sites for intramolecular charge transfer, which is often linked to the molecule's reactivity and bioactivity. researchgate.netbohrium.com

Table 1: Selected Optimized Geometrical Parameters for Indole-2-Carboxylate (B1230498) Derivatives from DFT Calculations This table presents a generalized view based on data for related indole (B1671886)/indoline (B122111) carboxylate structures, as specific data for racemic amyl-indoline-2-carboxylate is not available. The values are indicative of the typical bond lengths and angles within the core structure.

| Parameter | Compound System | Calculation Level | Bond Length (Å) / Angle (°) | Reference |

| C-C (ring) | Indole-2-carboxylic acid (gas phase) | B3LYP/6-311++G(d,p) | 1.376 - 1.460 | researchgate.net |

| C=O | Ethyl indole-2-carboxylate | B3LYP/6-311++G(d,p) | 1.216 | ijrar.org |

| C-O | Ethyl indole-2-carboxylate | B3LYP/6-311++G(d,p) | 1.465 | ijrar.org |

| O-C-O Angle | Indole-2-carboxylic acid | DFT | ~111 - 125 | researchgate.net |

| N1-C2-C3 Angle | Ethyl indole-2-carboxylate | B3LYP/6-311++G(d,p) | 109.29 | ijrar.org |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed view of conformational sampling.

For indoline-2-carboxylate systems, MD simulations are particularly valuable for understanding their flexibility and how they adapt their shape when interacting with other molecules, such as proteins or nucleic acids. sci-hub.se For example, in drug design studies, MD simulations lasting for nanoseconds (e.g., 100 ns) are performed on protein-ligand complexes to assess the stability of the docked pose. researchgate.netbohrium.com These simulations can confirm whether a computationally predicted binding mode is stable over time in a simulated physiological environment, providing confidence in the docking results. bohrium.comnih.gov This analysis helps in predicting the binding modes of these compounds within the binding pockets of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.senih.gov

Molecular Docking and Binding Interaction Analysis with Protein Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to screen virtual libraries of compounds and to understand the binding mechanisms of potential drug candidates at the active sites of proteins.

Derivatives of indoline-2-carboxylate have been the subject of numerous molecular docking studies against various protein targets. A significant area of research has been their development as HIV-1 integrase inhibitors. nih.govnih.govnih.gov Docking studies revealed that the indoline-2-carboxylic acid scaffold can effectively chelate the two Mg²⁺ ions within the integrase active site, a crucial interaction for inhibitory activity. nih.govnih.govnih.gov The indole core and the C2 carboxyl group form a key metal-chelating motif. nih.govnih.gov Further analysis of the binding mode shows that substituents on the indole ring can form additional interactions, such as with hydrophobic cavities near the active site, which can significantly enhance binding affinity. nih.govnih.gov

Similar docking approaches have been used to evaluate indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO, enzymes targeted in cancer immunotherapy. sci-hub.senih.gov These studies help predict the binding modes within the enzyme pockets and provide insights for further structural optimization to improve potency. sci-hub.senih.gov

Table 2: Summary of Molecular Docking Studies on Indole/Indoline-2-Carboxylate Scaffolds

| Compound Scaffold | Protein Target | Key Predicted Interactions | Reference |

| Indole-2-carboxylic acid | HIV-1 Integrase | Chelation with two Mg²⁺ ions in the active site; π-π stacking with viral DNA (dC20/dA21); Hydrophobic interactions. | nih.govnih.govnih.gov |

| 6-acetamido-indole-2-carboxylic acid | IDO1/TDO | Prediction of binding modes within the enzyme binding pockets to guide structural optimization. | sci-hub.senih.gov |

| Indole-2-carboxylic acid (ID2CA) | Human Peroxidase (2C9V) | Binding to the active site, investigated for antioxidant potential. | researchgate.netbohrium.com |

Analysis of Intermolecular Hydrogen Bonding and Stacking Interactions

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, are fundamental to molecular recognition, self-assembly, and the stability of ligand-protein complexes. Computational methods are essential for analyzing these weak yet critical forces.

The crystal structure of indole-2-carboxylic acid derivatives often reveals extensive hydrogen bonding networks. For example, studies on related molecules show the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com Additionally, N-H groups of the indole ring can act as hydrogen bond donors, interacting with oxygen atoms of adjacent molecules, leading to the formation of chains or sheets. mdpi.com On surfaces, indole-2-carboxylic acid has been observed to form symmetric, cyclic, hydrogen-bonded pentamers and hexamers. nd.eduacs.org DFT calculations have been used to confirm the comparable stability of these cyclic structures to more common dimer or chain motifs. nd.eduacs.org

In the context of biological systems, both hydrogen bonding and π-π stacking are vital. Molecular docking studies of indole-2-carboxylate-based HIV-1 integrase inhibitors consistently highlight the importance of π-π stacking interactions between the aromatic indole core and the nucleobases of viral DNA (such as dC20) at the active site. nih.govnih.govrsc.org These stacking interactions, along with the electrostatic chelation of magnesium ions, anchor the inhibitor firmly in place, contributing significantly to its binding energy and inhibitory effect. nih.govnih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For indoline-2-carboxylate systems, DFT and TD-DFT calculations are used to predict vibrational and electronic spectra. acs.org Theoretical calculations of infrared (IR) spectra, by computing vibrational frequencies and intensities, can be compared with experimental FT-IR data. researchgate.netmdpi.com This comparison helps in assigning specific vibrational modes, such as the characteristic stretches of N-H and C=O groups. mdpi.com For example, calculations can predict the shift in the N-H stretching frequency upon the formation of an intermolecular hydrogen bond. mdpi.com

Similarly, TD-DFT can predict the UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. acs.org The calculated spectra for indoline-2-carboxylic acid show good agreement with experimental data, allowing for the assignment of observed absorption bands to specific electronic transitions like π→π*. acs.orgresearchgate.netbohrium.com These computational tools are invaluable for confirming molecular structures and understanding their electronic behavior. ijrar.org

Applications of Indoline 2 Carboxylate Scaffolds in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Compounds

The indoline-2-carboxylate framework, including the racemic amyl ester, is a valuable starting material for the synthesis of a wide array of complex heterocyclic compounds. Its structure allows for various chemical modifications, such as N-acylation, and subsequent transformations to build intricate molecular architectures. clockss.org The ester group at the C-2 position can be readily transformed into other functionalities, providing a handle for further synthetic elaborations. orgsyn.org

One of the key applications is in the construction of polycyclic indole (B1671886) structures. Through intramolecular and intermolecular cyclization reactions, indole-2-carboxamides, derived from their corresponding esters, serve as key precursors for these complex scaffolds. rsc.org Furthermore, methods have been developed for the direct synthesis of indole-2-carboxylic acid esters through ligand-free copper-catalyzed cascade processes, highlighting the accessibility of this important building block. rsc.org The synthesis of diversely substituted indoles can also be achieved through palladium-catalyzed aerobic amination of aryl C-H bonds, starting from precursors that lead to indole-2-carboxylate (B1230498) derivatives. nih.gov

The strategic functionalization of the indoline (B122111) ring is another area of active research. For instance, selective C-H functionalization at the C7 position of indoles can be achieved by first reducing the indole to an indoline derivative, performing the desired reaction, and then re-oxidizing to the indole. nih.gov This demonstrates the utility of the indoline scaffold in accessing otherwise difficult-to-obtain substitution patterns.

Precursor in the Elaboration of Peptidomimetic Structures

Indoline-2-carboxylic acid and its esters, such as racemic amyl-indoline-2-carboxylate, are crucial precursors in the synthesis of peptidomimetics. clockss.org These structures mimic the conformation and biological activity of natural peptides but often exhibit enhanced stability towards enzymatic degradation. The rigid, bicyclic structure of the indoline ring serves as a conformational constraint when incorporated into a peptide backbone. clockss.org

(S)-Indoline-2-carboxylic acid, a chiral analog, has been shown to influence the conformation of peptide bonds, favoring a cis amide isomer in polar solvents. nih.gov This property is highly valuable in the design of peptides with specific secondary structures. Although the reactivity of indoline-2-carboxylic acid can be challenging, synthetic strategies have been developed to incorporate it into di- and tri-peptides, which can then be used as building blocks for longer peptide sequences. nih.govresearchgate.netresearchgate.net The synthesis of these peptidomimetic structures is significant for developing new therapeutic agents. nih.gov

The N-acyl derivatives of 3-substituted indoline-2-carboxylates are valuable intermediates that can be hydrogenated to afford either cis- or trans-3-substituted indoline-2-carboxylates. These compounds serve as semi-rigid analogues of amino acids like phenylalanine and glutamic acid. clockss.org

Scaffold for the Development of Enzyme and Receptor Modulators

The indoline-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for the development of enzyme and receptor modulators. Derivatives of indoline-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

Table 1: Examples of Enzyme and Receptor Targets for Indoline-2-Carboxylate Derivatives

| Target Enzyme/Receptor | Therapeutic Area | Key Findings |

|---|---|---|

| HIV-1 Integrase | Antiviral (HIV) | Indole-2-carboxylic acid derivatives act as inhibitors by chelating Mg2+ ions in the active site. rsc.orgnih.govrsc.orgmedchemexpress.com |

| Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | Cancer Immunotherapy | 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors. nih.govsci-hub.se |

| Acetylcholinesterase and Butyrylcholinesterase | Neurodegenerative Diseases | Quaternary ammonium (B1175870) salts of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine fragment showed potent inhibitory activity. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) | Neurological Disorders | Carbamates with ortho-substituted O-phenyl groups, including indole derivatives, act as dual inhibitors. acs.org |

| Fructose-1,6-bisphosphatase (FBPase) | Diabetes | 7-nitro-1H-indole-2-carboxylic acid derivatives were developed as allosteric inhibitors. researchgate.net |

| Adenosine A2B Receptor | Various (e.g., bone-related diseases) | Indole derivatives have been identified as allosteric modulators. nih.gov |

The development of these modulators often involves extensive structure-activity relationship (SAR) studies, where different substituents are introduced onto the indoline scaffold to optimize potency and selectivity. nih.govsci-hub.se

Design of Chemical Probes for Biological Research

The inherent properties of the indoline and indole scaffolds make them ideal for the design of chemical probes to study biological processes. researchgate.net These probes can be used for various applications, including molecular imaging and identifying new therapeutic targets.

Inspired by bioactive indoline alkaloids, researchers have synthesized libraries of skeletally diverse indoline-based compounds. researchgate.net Screening of these libraries has led to the discovery of chemical probes for studying cellular signaling pathways, such as those involving focal adhesion kinase (FAK), a protein implicated in cancer. researchgate.netnih.gov

Furthermore, the indole nucleus is a common fluorophore, and its derivatives are widely used to create fluorescent chemosensors. rsc.orgrsc.org These probes can detect and quantify the presence of various analytes, such as metal cations (e.g., Zn2+, Cu2+), in biological systems. rsc.orgacs.org The introduction of a carboxylic acid group, as seen in the indoline-2-carboxylate scaffold, can improve the water solubility of these probes, making them more suitable for use in cellular environments. acs.org

Role in the Construction of Advanced Materials

The unique electronic and photophysical properties of the indole scaffold have led to its use in the development of advanced organic materials. rsc.org While specific applications of this compound in materials science are not extensively documented, the general class of indole-containing compounds is of significant interest.

For instance, indole derivatives are used in the synthesis of dyes and have applications in the polymer industry. rsc.org The ability to functionalize the indole ring allows for the tuning of its electronic properties, making it a versatile component in the design of organic materials for electronics and photonics. nih.gov The synthesis of these materials often involves cross-coupling reactions to create extended conjugated systems, where the indole unit plays a key role in defining the material's properties.

Future Research Directions and Emerging Methodologies

Innovation in Asymmetric Synthesis and Dynamic Kinetic Resolution

The generation of single-enantiomer drugs from racemic mixtures is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. While classical resolution has been employed, future efforts will likely focus on more efficient and higher-yielding strategies like asymmetric synthesis and, particularly, dynamic kinetic resolution (DKR).

DKR represents a significant advancement over traditional kinetic resolution by incorporating an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, doubling the maximum potential yield. Recent breakthroughs in catalysis offer promising avenues for the DKR of indoline-2-carboxylate derivatives.

One highly effective approach involves N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis. nih.govrsc.org This dual catalytic system can facilitate the DKR of related substrates like γ,γ-disubstituted indole (B1671886) 2-carboxaldehydes, achieving high yields (up to 93%) and excellent enantiomeric ratios (>99:1). nih.gov The process often involves the in-situ generation of the racemic substrate, which then undergoes an efficient resolution. nih.govrsc.org Another powerful method is the rhodium-catalyzed asymmetric reductive aldol (B89426) reaction, which has been successfully applied to the DKR of configurationally labile 3-aryl indole-2-carbaldehydes. acs.org This strategy simultaneously generates three stereogenic elements with high diastereo- and enantioselectivity. acs.org Asymmetric hydrogenation is another key technique, where chiral catalysts can selectively reduce one enantiomer of a racemic indole precursor. ccspublishing.org.cn

These advanced DKR methodologies, although demonstrated on closely related indole structures, provide a clear blueprint for future research on racemic amyl-indoline-2-carboxylate. Applying similar NHC/Lewis acid or transition-metal-based catalytic systems could enable its efficient conversion into enantiomerically pure amyl (S)- or (R)-indoline-2-carboxylate, which are valuable chiral building blocks.

| Catalyst System | Substrate Type | Key Features | Reference |

| NHC-Lewis Acid (Bi(OTf)₃) | γ,γ-disubstituted indole 2-carboxaldehydes | In-situ substrate generation; high yield and enantioselectivity. | nih.govrsc.org |

| Rhodium-Catalyst | 3-aryl indole-2-carbaldehydes | Simultaneous creation of three stereogenic elements; high diastereoselectivity. | acs.org |

| Chiral Bisphosphine-Cu(I) | Indole-2-carboxylates | Asymmetric borylative dearomatization. | ccspublishing.org.cn |

| Bifunctional Aminothiourea | --- | Intramolecular aza-Michael addition for 2-substituted indolines. | ccspublishing.org.cn |

Biocatalytic Approaches for Enhanced Efficiency and Selectivity

Biocatalysis offers a green and highly selective alternative to conventional chemical methods. Enzymes, particularly lipases, have demonstrated significant utility in the kinetic resolution of racemic esters due to their stereospecificity, mild reaction conditions, and environmental compatibility.

For this compound specifically, research has shown successful resolution using immobilized lipase (B570770). In one established procedure, a lipase with (R)-selective esterase activity is immobilized on a porous adsorbent. The this compound is then passed through a column packed with this immobilized enzyme. The enzyme selectively hydrolyzes the (S)-enantiomer of the amyl ester, leaving the unreacted (R)-enantiomer. The hydrolyzed (S)-indoline-2-carboxylic acid is then separated, allowing for the isolation of both enantiomers. This enzymatic optical resolution is a proven method for obtaining enantiomerically pure indoline-2-carboxylic acid derivatives. researchgate.net

The efficiency of such processes can be enhanced through enzyme immobilization, which improves stability and allows for catalyst reuse. Lipase B from Candida antarctica (CaLB), often used in an immobilized form like Novozym 435®, is particularly effective for these transformations. researchgate.net Studies on related esters, such as the methyl ester of N-Boc-indoline-2-carboxylic acid, have shown that enzymes like Candida antarctica lipase can achieve excellent enantioselectivity (E > 1000), yielding the (S)-carboxylic acid with >99.9% enantiomeric excess (ee) and the unreacted (R)-ester with 99.6% ee.

Future research will likely focus on screening for novel lipases or engineering existing ones to improve efficiency, substrate scope, and selectivity for amyl and other esters of indoline-2-carboxylic acid. The use of different immobilization supports and reaction media can also be optimized to enhance performance and process economics.

| Enzyme | Substrate | Outcome | Key Features |

| Lipase (Steapsin) | This compound | Asymmetric hydrolysis to produce (R)-indoline-2-carboxylic acid. | Immobilized on methacrylate (B99206) porous adsorbent. |

| Candida antarctica Lipase (Chirazyme L-2) | N-Boc-indoline-2-carboxylic acid methyl ester | (S)-carboxylic acid (>99.9% ee) and (R)-ester (99.6% ee). | Enantioselective hydrolysis (E > 1000). |

| Lipase B from Candida antarctica (CaLB) | Various (e.g., α-methylbenzylamine) | High conversion (>94%) and enantiomeric excess (>90%) in DKR. | Immobilized on epoxy resins, high thermal stability. researchgate.net |

Advanced Derivatization Techniques for Scaffold Diversification

Once enantiomerically pure amyl-indoline-2-carboxylate is obtained, its structural diversification is the next logical step toward discovering novel bioactive molecules. The indoline-2-carboxylate scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Key derivatization strategies focus on modification at several positions:

The Indole Nitrogen (N1): The secondary amine of the indoline (B122111) ring is a key handle for modification. N-acylation is a common strategy, introducing groups like acetyl or tert-butyloxycarbonyl (Boc), which can influence the molecule's conformation and serve as protecting groups for further reactions. clockss.org

The Carboxylate Group (C2): The amyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines to generate a diverse library of indole-2-carboxamides. nih.govnih.gov This amide linkage is a common feature in many biologically active molecules.

The Indole Ring (C3, C5, C6, etc.): The aromatic portion of the scaffold can be functionalized through reactions like Friedel-Crafts acylation to introduce new substituents. clockss.org For instance, a series of indole-2-carboxylates were prepared with various substitutions to explore their activity as glycine (B1666218) receptor ligands. nih.gov Additionally, groups can be introduced at the C3 position to create analogs of amino acids like phenylalanine. clockss.org

These derivatization techniques allow for the creation of large libraries of compounds from a single chiral precursor. For example, starting with (S)-amyl-indoline-2-carboxylate, one could generate hundreds of distinct amides by coupling it with different amines, each with unique properties and potential biological activities.

| Reaction Type | Position Modified | Reagents/Conditions | Purpose | Reference |

| N-Acylation | N1 | Acetic anhydride (B1165640) or (Boc)₂O | Protection, conformational modification. | clockss.org |

| Amide Coupling | C2 (after hydrolysis) | BOP, DIPEA, DCM | Scaffold diversification, library generation. nih.gov | nih.gov |

| Friedel-Crafts Acylation | C3, C5, C7 | Acyl chloride, Lewis Acid (e.g., AlCl₃, FeCl₃) | Introduction of functional groups on the aromatic ring. | clockss.org |

| Hydrazinolysis | C2 (Ester) | Hydrazine hydrate | Creation of carbohydrazide (B1668358) intermediates for further derivatization. researchgate.net | researchgate.net |

High-Throughput Screening and Combinatorial Chemistry for Library Generation

The derivatization strategies outlined previously are most powerful when combined with combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry provides a framework for the rapid synthesis of large, systematically organized libraries of compounds. combichemistry.com By applying the diverse derivatization reactions to the amyl-indoline-2-carboxylate core, a vast chemical space can be explored efficiently.

Once a library of derivatives is generated, HTS allows for the rapid evaluation of their biological activity against a specific target or in a cell-based assay. selleckchem.com For example, a library of indole-2-carboxylic acid benzylidene-hydrazides was screened in a cell-based caspase assay to identify potent inducers of apoptosis. nih.govresearchgate.net This HTS campaign led to the discovery of compounds with an EC₅₀ value as low as 0.1 µM. nih.gov Similarly, a high-content screening (HCS) of a small molecule library identified three hits with an indole core as being active against the parasite Trypanosoma cruzi. acs.org

The process for future research on this compound would involve:

Resolution: Obtain an enantiomerically pure starting material using the biocatalytic or DKR methods described earlier.

Library Synthesis: Employ combinatorial derivatization techniques to synthesize a large library of amides, N-acyl derivatives, and other analogs.

Screening: Utilize HTS to test the library against selected biological targets (e.g., kinases, GPCRs, enzymes) or for a desired phenotypic effect (e.g., anti-proliferative, anti-viral).

Hit Identification: Analyze the screening data to identify "hit" compounds that show promising activity. These hits then become the starting point for more focused optimization.

This integrated approach of combinatorial synthesis and HTS is a cornerstone of modern drug discovery and represents a clear path forward for unlocking the therapeutic potential of the amyl-indoline-2-carboxylate scaffold.

Integrated Computational and Experimental Approaches for Rational Design

To refine the drug discovery process further, computational methods can be integrated with experimental work for the rational design of novel derivatives. Instead of synthesizing and screening libraries somewhat arbitrarily, computational modeling can predict which modifications are most likely to lead to improved activity, saving significant time and resources.

Structure-based drug design and molecular modeling are powerful tools in this domain. nih.gov If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different derivatives of amyl-indoline-2-carboxylate would bind. For instance, docking studies were used to design and confirm that newly synthesized indole-2-carboxamides fit into the catalytic sites of PI3Kα and EGFR kinases. nih.gov Similarly, a series of indole-2-carboxylic acid derivatives were designed as HIV-1 integrase inhibitors, with modeling showing that the indole nucleus could effectively chelate magnesium ions in the enzyme's active site. rsc.orgnih.gov

Molecular dynamics simulations can further refine these models by predicting the stability of the compound-target complex over time. nih.gov This integrated approach allows researchers to: